![molecular formula C19H21N3O6S B6585306 methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate CAS No. 1251667-01-2](/img/structure/B6585306.png)
methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate
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Description
“Methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a dihydropyridine ring and a benzoate ester group .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Methyl 2-Oxo-1-pyrrolidineacetate, a related compound, is used as a reagent in the synthesis of various derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a dihydropyridine ring, and a benzoate ester group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
This compound, like other pyrrolidine derivatives, can participate in various chemical reactions. For instance, Methyl 2-Oxo-1-pyrrolidineacetate is used as a reagent in the synthesis of benzoquinolizidine and benzoindolizidine derivatives as anti-amnesic agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives are generally characterized by their ability to efficiently explore the pharmacophore space due to sp3-hybridization .Mechanism of Action
Mode of Action
The compound contains a pyrrolidine ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to interact with various biological targets, leading to diverse downstream effects .
Result of Action
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .
Future Directions
The future directions in the study and use of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
methyl 2-[[2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-28-19(25)14-7-2-3-8-15(14)20-17(23)13-21-10-6-9-16(18(21)24)29(26,27)22-11-4-5-12-22/h2-3,6-10H,4-5,11-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWKYRRSCYOEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate |
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